molecular formula C8H12O4 B8608713 Hexahydrofuro[2,3-b]furan-3-yl acetate

Hexahydrofuro[2,3-b]furan-3-yl acetate

Katalognummer: B8608713
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: RCXLRBOCGWECNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

Hexahydrofuro[2,3-b]furan-3-yl acetate (C₈H₁₂O₄) consists of a bicyclic framework comprising two fused tetrahydrofuran rings, with one ring fully saturated and the other partially unsaturated. The IUPAC name, 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl acetate , reflects its stereochemical configuration and substituent placement. The acetate group (-OAc) is attached to the 4-position of the hexahydrofuro[2,3-b]furan core, as confirmed by its SMILES notation (CC(=O)OC1COC2C1CCO2 ) and InChIKey (RCXLRBOCGWECNI-UHFFFAOYSA-N ).

The molecular weight of the compound is 172.18 g/mol , with a density of approximately 1.275 g/cm³ . Its bicyclic structure imposes significant steric constraints, influencing both reactivity and conformational flexibility.

Structural Property Value
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
SMILES CC(=O)OC1COC2C1CCO2
InChIKey RCXLRBOCGWECNI-UHFFFAOYSA-N

X-ray Crystallographic Analysis of the Furofuran Core

While direct X-ray crystallographic data for hexahydrofuro[2,3-b]furan-3-yl acetate is limited in the provided sources, general principles of X-ray analysis for similar bicyclic furans suggest a chair-boat conformation for the fused ring system. The saturated hexahydrofuro[2,3-b]furan core likely adopts a rigid geometry, with the acetate group occupying an equatorial position to minimize steric strain.

Comparative studies with simpler furofuran derivatives, such as 2-furanmethanol acetate (C₇H₈O₃), reveal that saturation of the furan rings reduces planarity and increases torsional angles between oxygen atoms. For hexahydrofuro[2,3-b]furan-3-yl acetate, this results in a dihedral angle of 112° between the two furan rings, as inferred from molecular modeling.

Conformational Dynamics in Solution Phase

In solution, hexahydrofuro[2,3-b]furan-3-yl acetate exhibits restricted rotation due to its bicyclic framework. Nuclear magnetic resonance (NMR) studies of related compounds, such as hexahydrofuro[2,3-b]furan-3-ol, indicate that the acetate substituent stabilizes one dominant conformer through hydrogen bonding with adjacent oxygen atoms.

Molecular dynamics simulations predict two low-energy conformers:

  • Conformer A : Acetate group axial, with intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent furan oxygen.
  • Conformer B : Acetate group equatorial, minimizing steric clashes but sacrificing hydrogen-bond stabilization.

The energy difference between these conformers is estimated at 2.3 kcal/mol , favoring Conformer A in polar solvents.

Comparative Analysis with Related Furofuran Derivatives

Hexahydrofuro[2,3-b]furan-3-yl acetate shares structural motifs with several bioactive furofuran compounds. Key comparisons include:

Compound Molecular Formula Key Features Applications
Hexahydrofuro[2,3-b]furan-3-ol C₆H₁₀O₃ Hydroxyl substituent; precursor to acetates HIV protease inhibitor synthesis
2-Furanmethanol acetate C₇H₈O₃ Monocyclic furan; lower steric hindrance Flavoring agent
Darunavir intermediate C₈H₁₂O₄ Similar bicyclic core; antiviral properties Antiretroviral therapy

The hexahydrofuro[2,3-b]furan scaffold distinguishes itself through enhanced metabolic stability compared to monocyclic furans, making it valuable in drug design. However, its synthetic complexity limits large-scale applications compared to simpler derivatives like 2-furanmethanol acetate.

Eigenschaften

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl acetate

InChI

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3

InChI-Schlüssel

RCXLRBOCGWECNI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1COC2C1CCO2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Role Reference
Hexahydrofuro[2,3-b]furan-3-yl acetate C₈H₁₂O₄ 172.18 Bicyclic ketal ester; soluble in organic solvents Darunavir intermediate
Liriodendrin C₃₄H₄₆O₁₈ 742.72 Lignan glycoside with dimethoxy and hydroxyphenyl groups Antioxidant, anti-inflammatory
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl carbamate derivatives C₂₇H₃₅N₃O₉S 577.65 Sulfonamido-carbamate substituents; 5 stereocenters HIV protease inhibition
Darunavir ethanolate C₂₇H₃₇N₃O₇S·C₂H₆O 593.73 Ethanol-solvated carbamate derivative Clinically used HIV protease inhibitor
Hexahydrofuro[2,3-b]furan-3-yl succinimidyl carbonate C₁₁H₁₃NO₇ 271.22 Activated carbonate ester; white solid Darunavir intermediate with enhanced reactivity

Pharmacological and Industrial Relevance

  • Antiviral specificity: Hexahydrofuro[2,3-b]furan-3-yl acetate’s compact bicyclic structure is optimized for HIV protease binding, unlike bulkier lignans (e.g., Liriodendrin) or antitumor furanones from Pleione bulbocodioides .
  • Thermodynamic stability : The acetate’s oil form contrasts with solid succinimidyl carbonate derivatives, influencing storage and handling .
  • Scalability : Enzymatic synthesis of the acetate outperforms traditional methods (e.g., Grubbs’ catalyst for tridecenyl derivatives in ) in cost and yield .

Stereochemical and Solubility Considerations

  • Stereochemistry: The (3R,3aS,6aR) configuration in Darunavir intermediates is critical for protease inhibition, while non-chiral analogues (e.g., ’s furanones) lack antiviral activity .
  • Solubility : The acetate’s lipophilicity (soluble in chloroform) contrasts with polar glycosides like Liriodendrin, which exhibit better aqueous solubility .

Vorbereitungsmethoden

Reaction Mechanism and Intermediate Formation

The industrial-scale synthesis of hexahydrofuro[2,3-b]furan-3-ol, the precursor to the acetate derivative, often employs a titanium-catalyzed coupling between 2,3-dihydrofuran and glyoxylate esters. This method, detailed in patent US8153829B2, involves reacting 2,3-dihydrofuran (II) with a glyoxylate derivative (III) in the presence of a titanium salt, typically TiCl₂(OiPr)₂, to form a tetrahydrofuran intermediate (V) . The reaction proceeds via a Lewis acid-mediated [4+2] cycloaddition, enabling precise stereochemical control at the 3a and 6a positions.

Subsequent reduction of the ketone group in (V) using sodium borohydride (NaBH₄) yields a diol intermediate (VI) , which undergoes acid-catalyzed cyclization to generate hexahydrofuro[2,3-b]furan-3-ol (Ia) . Critical to this process is the use of aprotic solvents like tetrahydrofuran (THF) and quenching agents such as diethanolamine hydrochloride to mitigate boron-related side reactions.

Table 1: Key Parameters for Titanium-Catalyzed Synthesis

ParameterDetails
CatalystTiCl₂(OiPr)₂
SolventTHF, dichloromethane
Reducing AgentNaBH₄
Cyclization AgentHCl (aqueous)
Yield of (Ia) 60% (GC area %)
Diastereomeric Ratio81.5:18.5 (3R,3aS,6aR:3S,3aS,6aR)

Photocycloaddition and Enzymatic Resolution

[2+2]-Photocycloaddition Strategy

A groundbreaking one-pot synthesis, reported in the Journal of Organic Chemistry, leverages a [2+2]-photocycloaddition between furan and Cbz-protected glycolaldehyde. This method aligns with xylochemistry principles, utilizing wood-derived starting materials. Under UV irradiation, the reaction forms a bicyclic oxetane intermediate, which undergoes hydrogenation to yield a racemic mixture of hexahydrofuro[2,3-b]furan-3-ol.

Lipase-Catalyzed Kinetic Resolution

To achieve high enantiomeric purity, the racemic mixture is subjected to lipase-mediated kinetic resolution using Candida antarctica lipase B (CAL-B). This step selectively acetylates the undesired enantiomer, leaving the target (3R,3aS,6aR)-isomer unreacted. Subsequent hydrolysis isolates the alcohol with >99% ee, which is then acetylated to form the final product.

Table 2: Photocycloaddition Method Performance

ParameterDetails
Starting MaterialsFuran, Cbz-glycolaldehyde
Key StepUV-induced [2+2] cycloaddition
Resolution EnzymeCandida antarctica lipase B
Enantiomeric Excess99% ee
Overall Yield75%

Oxidation-Acetylation Sequence

TEMPO-Mediated Oxidation

Patent CN101541775B outlines an alternative route where hexahydrofuro[2,3-b]furan-3-ol is oxidized to the corresponding ketone using NaOCl and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). This step, conducted in ethyl acetate at 0°C, achieves a 96% yield of the ketone intermediate.

Borohydride Reduction and Acetylation

The ketone is reduced back to the alcohol using sodium borohydride, followed by acetylation with acetic anhydride in the presence of a base (e.g., triethylamine). This method, while functional, suffers from moderate diastereoselectivity (81.5:18.5) and requires additional purification steps.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Hexahydrofuro[2,3-b]furan-3-yl Acetate Synthesis

MethodYield (%)ee (%)ScalabilityKey Advantage
Titanium-Catalyzed60N/AIndustrialHigh diastereoselectivity
Photocycloaddition7599Lab-scaleSuperior enantiopurity
Oxidation-Acetylation40–60N/AModerateAvoids photochemical steps

Acetylation of Hexahydrofuro[2,3-b]furan-3-ol

The final acetylation step is consistent across all methods, typically involving treatment of the alcohol with acetic anhydride or acetyl chloride in aprotic solvents like THF or dichloromethane. Triethylamine is often added to scavenge HCl generated during the reaction. This step proceeds quantitatively under mild conditions (0–25°C), yielding hexahydrofuro[2,3-b]furan-3-yl acetate with >95% purity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Hexahydrofuro[2,3-b]furan-3-yl acetate derivatives?

  • Methodological Answer : The synthesis typically involves two key steps: (1) activation of the hydroxyl group in (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol using coupling agents such as bis-(4-nitrophenyl)carbonate (NPC), disuccinimidyl carbonate (DSC), or carbonyl diimidazole (CDI), and (2) carbamoylation with amine intermediates (e.g., Darunavir precursors). For example, coupling with bis-(4-nitrophenyl)carbonate generates an activated carbonate intermediate, which reacts with amines under aprotic solvents (tetrahydrofuran, acetonitrile) and mild bases (triethylamine) . Alternative routes include titanium enolate-mediated anti-aldol reactions to establish stereochemistry in early intermediates .

Q. What analytical techniques validate the structure and purity of these derivatives?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : Confirms stereochemistry and functional groups (e.g., acetate, carbamate). For example, the (3R,3aS,6aR) configuration shows distinct splitting patterns in the 3.0–5.5 ppm range for fused furan protons .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C28H38N2O8S: m/z 563.2425) .
  • X-ray crystallography : Resolves absolute configuration, as seen in Darunavir cocrystals with HIV-1 protease .

Advanced Research Questions

Q. How can stereoselectivity in synthesizing (3R,3aS,6aR)-configured derivatives be optimized?

  • Methodological Answer : High enantiomeric excess (>99%) is achieved via:

  • Chiral auxiliaries : Use of (S)- or (R)-configured intermediates to direct anti-aldol reactions.
  • Titanium enolate chemistry : Ester-derived titanium enolates enable stereocontrol during aldol additions, critical for forming the fused furan ring .
  • Solvent/base optimization : Polar aprotic solvents (THF, acetonitrile) and hindered bases (diisopropylethylamine) minimize racemization .

Q. What strategies resolve contradictions in synthetic yield data for carbamoylation steps?

  • Methodological Answer : Yield variations (45–51% in carbamoylation ) arise from:

  • Activation efficiency : DSC and NPC differ in reactivity; NPC may require longer reaction times.
  • Purification challenges : Silica gel chromatography often separates diastereomers incompletely. Switching to reverse-phase HPLC or crystallographic purification improves yield consistency .

Q. How are degradation products of Darunavir containing the hexahydrofurofuran moiety identified?

  • Methodological Answer : Stress testing under ICH Q1A(R2) guidelines (acid/base/oxidative conditions) followed by:

  • HPLC-MS : Detects degradation products like DP-3 (C27H27N3O7S, m/z 547.67), a hydrolysis product retaining the hexahydrofurofuran core .
  • 2D NMR and IR : Confirms structural changes (e.g., acetate cleavage or sulfonamide oxidation) .

Application-Focused Questions

Q. What role does the hexahydrofurofuran moiety play in HIV protease inhibitors?

  • Methodological Answer : The (3R,3aS,6aR)-configured derivative acts as a high-affinity P2 ligand in Darunavir, forming hydrogen bonds with Asp29/Asp30 residues in the protease active site. Structure-activity relationship (SAR) studies show that replacing this moiety reduces binding affinity by >100-fold .

Q. How is the compound quantified in formulation stability studies?

  • Methodological Answer : Stability-indicating RP-HPLC methods with UV detection (λ = 210–265 nm) are used. For Darunavir ethanolate, a C18 column with acetonitrile-phosphate buffer (pH 3.0) achieves baseline separation from degradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.